tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a versatile heterocyclic amine, substituted with hydroxymethyl and methoxymethyl groups, and a tert-butyl ester group. Its unique structure makes it a valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine as the core structure.
Esterification Reaction: The hydroxyl group on the pyrrolidine ring is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure tert-butyl ester derivative.
Industrial Production Methods:
Flow Chemistry: Flow microreactors can be employed for the efficient and sustainable synthesis of tertiary butyl esters, including this compound.
Batch Processes: Large-scale industrial production may use batch reactors with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxymethyl group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.
Substitution Reactions: The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Pyrrolidine-2-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives with methylene groups.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, derivatives of this compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The exact mechanism depends on the specific derivative and its biological target.
Comparison with Similar Compounds
Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
Tert-butyl (2S,4S)-2-(methoxymethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(ethoxymethyl)pyrrolidine-1-carboxylate
Uniqueness: This compound is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methoxymethyl groups on the pyrrolidine ring, which can influence its reactivity and biological activity.
Properties
CAS No. |
2171136-82-4 |
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Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-9(8-16-4)5-10(13)7-14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
HBYPBLSGCSSQRO-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)COC |
Purity |
95 |
Origin of Product |
United States |
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